molecular formula C13H9BFNO2 B8805426 2'-Cyano-2-fluorobiphenyl-3-ylboronic acid CAS No. 425378-90-1

2'-Cyano-2-fluorobiphenyl-3-ylboronic acid

Cat. No. B8805426
M. Wt: 241.03 g/mol
InChI Key: PODKTOWRSBFDPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Cyano-2-fluorobiphenyl-3-ylboronic acid is a useful research compound. Its molecular formula is C13H9BFNO2 and its molecular weight is 241.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2'-Cyano-2-fluorobiphenyl-3-ylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Cyano-2-fluorobiphenyl-3-ylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

425378-90-1

Product Name

2'-Cyano-2-fluorobiphenyl-3-ylboronic acid

Molecular Formula

C13H9BFNO2

Molecular Weight

241.03 g/mol

IUPAC Name

[3-(2-cyanophenyl)-2-fluorophenyl]boronic acid

InChI

InChI=1S/C13H9BFNO2/c15-13-11(6-3-7-12(13)14(17)18)10-5-2-1-4-9(10)8-16/h1-7,17-18H

InChI Key

PODKTOWRSBFDPR-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)C2=CC=CC=C2C#N)F)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A cooled (−78° C.) solution of n-butyllithium (11.7 ml of a 2.5 M solution in hexanes, 29.1 mmol) in THF (100 ml) was treated with 2,2,6,6-tetramethylpiperidine (5.16 ml) and stirring at −78° C. was continued for 15 min. The reaction was then treated with a cooled (0° C.) solution of 2′-fluorobiphenyl-2-carbonitrile (5.50 g) in THF (15 ml) added dropwise over 10 min. This mixture was stirred at −78° C. for 2 h and then treated with trimethyl borate (6.30 ml) added dropwise over 5 min. The reaction was stirred at −78° C. for 10 min then allowed to warm to ambient temperature. 2 N Hydrochloric acid (5 ml) was added and the mixture evaporated to dryness. The residue was stirred with 2 N hydrochloric acid (95 ml) for 30 min and then extracted with diethyl ether (2×100 ml). The organics were combined, extracted with 2 N sodium hydroxide (100 ml) and the organics discarded. The aqueous was cooled to 0° C. and made just acidic (pH 6) with 36% hydrochloric acid. After stirring at 0° C. for 1 h the resulting solid was collected by filtration and dried. Crystallisation from diethyl ether/isohexane afforded 4.50 g (67%) of the title compound as a yellow solid: 1H NMR (360 MHz, CDCl3) δ 5.23 (1H, s), 5.25 (1H, s), 7.33 (1H, m), 7.42-7.56 (3H, m), 7.65 (1H, m), 7.77 (1H, m), 7.93 (1H, m).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
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5.16 mL
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reactant
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5.5 g
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reactant
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Quantity
15 mL
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solvent
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6.3 mL
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reactant
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Quantity
5 mL
Type
reactant
Reaction Step Five
Yield
67%

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